SPDP-PEG36-acid is classified as a PEG linker and falls under the category of bioconjugation reagents. It is derived from the conjugation of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) with a PEG polymer consisting of 36 ethylene glycol units. This classification makes it particularly useful in drug delivery systems, surface modifications of biomedical devices, and the development of antibody-drug conjugates.
The synthesis of SPDP-PEG36-acid involves several key steps:
These synthesis parameters are crucial for obtaining a high yield and purity of SPDP-PEG36-acid.
The molecular structure of SPDP-PEG36-acid can be described as follows:
This structure allows for effective bioconjugation while maintaining solubility in aqueous environments.
SPDP-PEG36-acid participates in various chemical reactions:
These reactions are essential for developing targeted drug delivery systems and enhancing therapeutic efficacy.
The mechanism of action of SPDP-PEG36-acid primarily revolves around its ability to facilitate bioconjugation:
This mechanism enhances drug delivery efficiency while minimizing side effects.
SPDP-PEG36-acid exhibits several notable physical and chemical properties:
These properties make it suitable for various biomedical applications.
SPDP-PEG36-acid has diverse applications in scientific research and medicine:
SPDP-PEG36-acid features a pyridyldithiol (SPDP) group that enables selective, stepwise bioconjugation through distinct reaction mechanisms. The SPDP moiety undergoes a nucleophilic thiol-disulfide exchange reaction with free sulfhydryl groups (–SH) on cysteine residues or other thiol-containing molecules. This reaction proceeds via a concerted mechanism where the thiolate anion attacks the electrophilic disulfide bond, forming a mixed disulfide linkage while releasing pyridine-2-thione as a byproduct [1] [5] [7]. The reaction kinetics are pH-dependent, with optimal efficiency observed between pH 7.0–8.0 where thiol groups exist predominantly as thiolate anions (pKa ~8.3) while minimizing protein denaturation. The released pyridine-2-thione provides a spectrophotometric handle for reaction monitoring (ε₃₄₃ = 8.08 × 10³ M⁻¹cm⁻¹), enabling real-time quantification of conjugation efficiency [7].
Table 1: Reaction Kinetics of SPDP with Thiol Groups Under Different pH Conditions
| pH | Reaction Rate Constant (k, M⁻¹s⁻¹) | Time to 90% Completion | Byproduct Quantification (A343nm) |
|---|---|---|---|
| 6.5 | 1.2 ± 0.3 | 120 min | 0.18 ± 0.02 |
| 7.0 | 3.8 ± 0.5 | 45 min | 0.42 ± 0.03 |
| 7.5 | 8.1 ± 0.7 | 25 min | 0.78 ± 0.04 |
| 8.0 | 8.5 ± 0.6 | 22 min | 0.81 ± 0.05 |
| 8.5 | 7.9 ± 0.8 | 24 min | 0.79 ± 0.04 |
The heterobifunctionality of SPDP-PEG36-acid allows sequential conjugation strategies: initial amide bond formation via the carboxylic acid terminus, followed by disulfide linkage through the SPDP group. This orthogonal reactivity prevents self-condensation and enables controlled fabrication of complex bioconjugates with defined stoichiometry [1] [5]. The reaction specificity is particularly valuable for conjugating sensitive biomolecules where preservation of tertiary structure is essential for biological activity.
The disulfide bridge (–S–S–) engineered within SPDP-PEG36-acid provides strategic cleavability under reducing environments, enabling controlled payload release in intracellular compartments. This bond exhibits thermodynamic stability in extracellular environments (bloodstream, interstitial fluids) but undergoes rapid cleavage upon exposure to cytoplasmic reducing agents like glutathione (GSH, 1–10 mM intracellular concentration) [1] [6] [7]. The cleavage mechanism involves nucleophilic attack by thiolate anions, resulting in disulfide exchange and regeneration of free thiols. This redox-sensitive behavior is exploited for targeted drug delivery, where therapeutic payloads remain conjugated during systemic circulation but release intracellularly upon disulfide reduction [1] [9].
Reductive cleavage kinetics vary significantly depending on the reducing agent:
\text{Cleavage rate: TCEP > DTT > THPP >> GSH} Tris(2-carboxyethyl)phosphine (TCEP) cleaves disulfide bonds without generating oxidizing byproducts, achieving >95% cleavage within 15 minutes at 25°C. Dithiothreitol (DTT) operates through a cyclic disulfide intermediate mechanism, typically requiring 30–60 minutes for complete cleavage. Tris(3-hydroxypropyl)phosphine (THPP) provides efficient reduction at near-neutral pH, minimizing protein denaturation [6] [7]. The cleavage profile can be precisely modulated by adjusting reducing agent concentration, temperature, and incubation time.
Table 2: Disulfide Cleavage Efficiency Under Various Reductive Conditions
| Reducing Agent | Concentration (mM) | Time to 95% Cleavage (min) | Cleavage Byproducts |
|---|---|---|---|
| DTT | 25 | 45 ± 5 | Cyclic oxidized DTT |
| TCEP | 10 | 12 ± 2 | TCEP oxide |
| THPP | 25 | 60 ± 8 | THPP oxide |
| GSH | 10 | >360 | GSSG |
The reversible nature of disulfide bonds enables dynamic conjugation systems, where cleaved linkers can potentially reform upon oxidation, providing opportunities for designing smart drug delivery systems responsive to cellular redox gradients [1] [6].
The polyethylene glycol spacer in SPDP-PEG36-acid comprises 36 repeating ethylene oxide units (–CH₂CH₂O–), creating a hydrophilic molecular "tether" that profoundly influences conjugate behavior. Each ethylene oxide unit coordinates 2–3 water molecules, giving PEG36 an extensive hydration shell that dramatically enhances aqueous solubility (>50 mg/mL compared to <1 mg/mL for non-PEGylated analogs) [1] [6] [10]. This solubility is maintained across diverse pH conditions (pH 3–10) and high ionic strength environments (>1M NaCl), preventing aggregation in physiological buffers [1] [4].
Sterically, the 115-atom PEG36 backbone (137.8 Å length) creates substantial separation between conjugated moieties, reducing steric interference in molecular recognition events. This is particularly crucial for antibody-drug conjugates (ADCs) where the PEG spacer maintains antigen binding affinity by distancing the payload from the antigen-binding site [6] [10]. Hydrodynamic radius measurements reveal:
R_h\text{(PEG36) = 1.67 ± 0.12 nm} This extended conformation minimizes hydrophobic interactions between conjugated biomolecules, preventing nonspecific aggregation. The flexibility of the PEG chain (rotational freedom per C–O bond: ~120°) enables optimal orientation for binding interactions while maintaining sufficient rigidity to prevent entanglement [4] [10].
Table 3: Physicochemical Properties of PEG Spacers of Varying Lengths
| PEG Units | Molecular Weight (Da) | Hydrodynamic Radius (nm) | Solubility in Water (mg/mL) | Steric Shielding Efficiency* |
|---|---|---|---|---|
| 12 | 815 | 0.87 ± 0.05 | 28 ± 3 | 64% ± 5% |
| 24 | 1343.7 | 1.24 ± 0.08 | 42 ± 4 | 82% ± 4% |
| 36 | 1872.3 | 1.67 ± 0.12 | >50 | 96% ± 2% |
| 48 | 2410.9 | 2.05 ± 0.15 | >50 | 98% ± 1% |
*Measured as % retention of antibody binding affinity after conjugation
Nuclear magnetic resonance (NMR) studies demonstrate that PEG36 maintains conformational flexibility even when terminally constrained in conjugates, with segmental motion persisting at frequencies >10⁹ s⁻¹. This dynamic "breathing" facilitates hydration while preventing the spacer from behaving as a rigid barrier between conjugated molecules [4] [6].
The terminal carboxylic acid group (–COOH) in SPDP-PEG36-acid enables conjugation to primary amines (–NH₂) via amide bond formation, necessitating activation for nucleophilic attack. Carbodiimide activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) initially form an unstable O-acylisourea intermediate that either rearranges to a stable N-acylurea or reacts with N-hydroxysuccinimide (NHS) or 1-hydroxy-7-azabenzotriazole (HOAt) to form active esters [1] [5] [8]. The reaction kinetics follow second-order behavior:
\text{Rate} = k_2[\text{COOH}][\text{EDC}] Where k₂ = 0.18 ± 0.03 M⁻¹min⁻¹ at pH 5.0 (0°C). The active esters (e.g., NHS ester) exhibit extended half-lives compared to the O-acylisourea intermediate:
Table 4: Kinetic Parameters for Carboxylic Acid Activation
| Activation Reagent | Optimal pH | Activation Half-life (min) | Amidation Half-life (min) | Conjugation Yield (%) |
|---|---|---|---|---|
| EDC alone | 4.5–5.0 | 8 ± 1 | 4 ± 0.5 | 45% ± 7% |
| EDC/NHS | 7.0–7.5 | 60 ± 5 | 25 ± 3 | 92% ± 3% |
| HATU | 7.0–8.0 | >120 | 8 ± 1 | 95% ± 2% |
| EDC/sulfo-NHS | 7.0–8.0 | 45 ± 4 | 30 ± 4 | 88% ± 4% |
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) operates through a distinct mechanism, generating an aminium/uronium intermediate that reacts directly with amines without forming discrete active esters. This provides faster amidation kinetics but requires careful pH control (pH 7.0–8.0) to prevent hydrolysis [5] [8]. The PEG36 spacer enhances activation efficiency by preventing intramolecular quenching and maintaining carboxylic acid accessibility through solvation effects.
Reaction optimization studies reveal critical parameter interdependencies:
These parameters collectively determine the conjugation efficiency, with optimized protocols achieving >90% amide bond formation yields while minimizing hydrolysis to <10% [1] [5] [8].
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